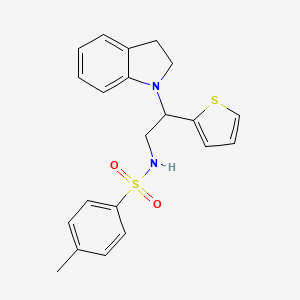

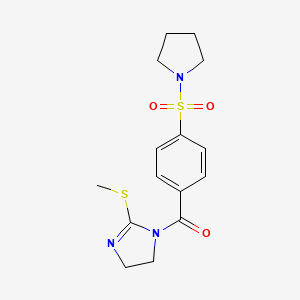

![molecular formula C9H5ClF3NS B2688989 2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile CAS No. 2514625-02-4](/img/structure/B2688989.png)

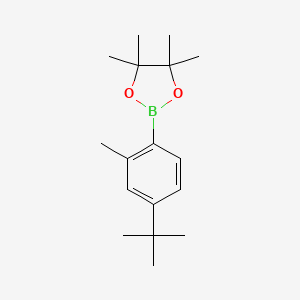

2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile, also known as 2-CFT, is a halogenated compound that has been used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 116°C and an odor reminiscent of ether. 2-CFT has been used in organic synthesis, as a reagent for the synthesis of a variety of compounds, and as a catalyst in a wide range of reactions.

Applications De Recherche Scientifique

Polymerizations and Complexation Studies

Studies have explored the interaction of trifluoromethanesulphonates with their conjugate acid in solvents like acetonitrile, revealing insights into homoconjugation processes and the formation of covalent triflates. This research is significant for understanding polymerization reactions initiated by superacids, offering potential applications in materials science and polymer chemistry (Souverain et al., 1980).

Fluorination Techniques

Research on the fluorination of organic compounds using acetonitrile as a solvent has demonstrated the ability to manipulate the fluorination process by selecting appropriate solvents and reaction conditions. This is particularly relevant for the synthesis of fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Stephens & Blake, 2004).

Catalysis and Alkylations

Trifluoromethanesulfonic acid in acetonitrile has been found to efficiently catalyze Friedel-Crafts alkylations, leading to the synthesis of complex organic molecules. This catalytic process is crucial for creating compounds with potential applications in drug development and organic materials (Wilsdorf et al., 2013).

Electrochemical Applications

The electrochemical reduction of diazonium salts on iron electrodes in acetonitrile results in the formation of covalently bonded organic layers, providing significant corrosion protection. This application is particularly relevant for the development of protective coatings and materials engineering (Chaussé et al., 2002).

High-Voltage Electrolyte Additives

(Phenylsulfonyl)acetonitrile has been investigated as a high-voltage additive in lithium-ion batteries to improve their performance. This research highlights the potential of specific compounds to enhance the efficiency and longevity of energy storage devices (Deng et al., 2019).

Propriétés

IUPAC Name |

2-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NS/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLMSBNXHFVROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)SC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

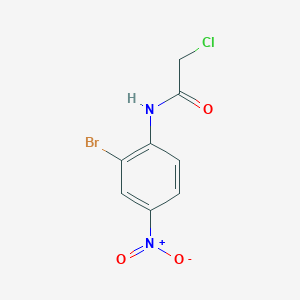

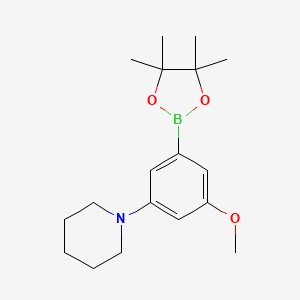

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

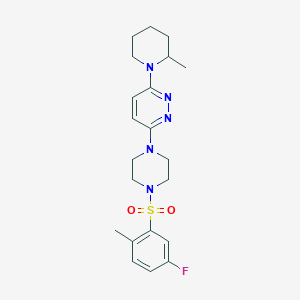

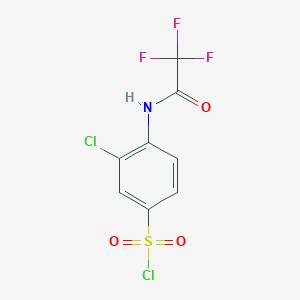

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

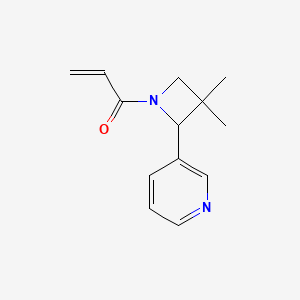

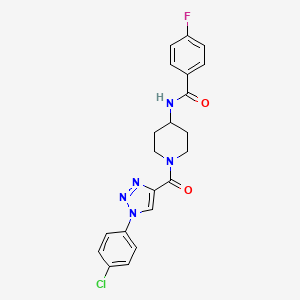

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)

![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)